Product packaging for Bromoiodoacetamide(Cat. No.:CAS No. 62872-36-0)

Bromoiodoacetamide

Cat. No.: B1628806
CAS No.: 62872-36-0
M. Wt: 263.86 g/mol
InChI Key: XQMKVQDLGURGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Disinfection Byproducts (DBPs) Research

Disinfection of water is a critical public health measure that has drastically reduced the incidence of waterborne diseases. Current time information in Los Angeles, CA, US. However, the chemical disinfectants used in this process, such as chlorine, can react with natural organic matter (NOM), bromide, and iodide present in the source water to form a diverse array of disinfection byproducts (DBPs). While some DBPs are regulated, hundreds of others, including bromoiodoacetamide, remain unregulated and are of growing concern due to their potential toxicity.

This compound is a member of the haloacetamide (HAcAm) class of DBPs. These nitrogenous DBPs (N-DBPs) are often more cytotoxic and genotoxic than their carbonaceous counterparts. The presence of both bromine and iodine in the this compound molecule contributes to its notable toxicological properties. Research has shown that the incorporation of iodine into DBP structures can significantly increase their toxicity.

The formation of this compound and other iodinated DBPs is influenced by the composition of the source water, particularly the levels of iodide, and the type of disinfection process employed. For instance, the use of chloramine (B81541), a common alternative to chlorine, can lead to the formation of a different suite of DBPs, including iodo-containing compounds.

Significance as an Emerging Contaminant in Aquatic Systems

The term "emerging contaminants" refers to substances that have been recently detected in the environment and whose potential impacts on environmental and human health are not yet fully understood. this compound falls squarely into this category. Its detection in treated drinking water and the potential for its release into aquatic ecosystems via wastewater effluents are primary concerns.

The environmental fate and transport of this compound are critical areas of investigation. Understanding how this compound behaves in water—its persistence, degradation pathways, and potential for bioaccumulation—is essential for assessing its ecological risk. The presence of emerging contaminants like this compound in aquatic environments can pose a threat to a wide range of organisms, from microorganisms to fish.

Research Objectives and Scope of Academic Inquiry

The scientific community has outlined several key objectives to address the knowledge gaps surrounding this compound. A primary goal is to develop and refine analytical methods for its accurate detection and quantification in various environmental matrices. This is fundamental for monitoring its occurrence and for conducting further toxicological studies.

A significant portion of research is dedicated to understanding the mechanisms of this compound formation during water treatment processes. This knowledge is crucial for developing strategies to minimize its formation. Studies often involve investigating the influence of factors such as disinfectant type, pH, temperature, and the chemical composition of the source water.

Furthermore, a major focus of academic inquiry is the toxicological evaluation of this compound. This includes in vitro studies using cell lines to assess its cytotoxicity (cell-killing ability) and genotoxicity (potential to damage DNA). Comparative toxicity studies are also important to rank the relative toxicity of this compound among other DBPs.

Interactive Data Table: Comparative Cytotoxicity of Haloacetamides

The following table presents a rank order of cytotoxicity for various haloacetamides, providing context for the relative toxicity of this compound. The data is based on studies assessing the impact of these compounds on Chinese hamster ovary (CHO) cells.

Compound NameAbbreviationCytotoxicity Rank (Most to Least Toxic)
DiiodoacetamideDIAcAm1
Iodoacetamide (B48618)IAcAm2
BromoacetamideBAcAm3
TribromoacetamideTBAcAm4
This compound BIAcAm 5
DibromochloroacetamideDBCAcAm6
ChloroiodoacetamideCIAcAm7
BromodichloroacetamideBDCAcAm8
DibromoacetamideDBAcAm9
BromochloroacetamideBCAcAm10
ChloroacetamideCAcAm11
DichloroacetamideDCAcAm12
TrichloroacetamideTCAcAm13

Source: Adapted from Plewa et al. (2008) as cited in a 2016 EPA document.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3BrINO B1628806 Bromoiodoacetamide CAS No. 62872-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrINO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMKVQDLGURGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617918
Record name 2-Bromo-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62872-36-0
Record name 2-Bromo-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Formation Pathways and Environmental Precursors of Bromoiodoacetamide

Mechanisms of Halogenated Acetamide (B32628) Formation in Water Disinfection

The formation of halogenated acetamides, including bromoiodoacetamide, is a consequence of chemical reactions that occur during water disinfection processes. These processes are essential for eliminating harmful microorganisms but can also lead to the creation of disinfection byproducts (DBPs). The interaction between disinfectants, natural organic matter (NOM), and inorganic ions like bromide and iodide is central to the formation of these compounds.

Role of Chlorination and Chloramination Processes

Chlorination and chloramination are the two primary methods used for water disinfection. Chlorination involves the use of chlorine, which can effectively kill pathogens. However, chlorine is also highly reactive and can interact with organic and inorganic precursors in the water to form a variety of DBPs. The formation of brominated DBPs occurs when chlorine oxidizes bromide ions present in the water to form reactive bromine species, which then react with NOM.

Chloramination, the use of chloramines (formed by reacting chlorine with ammonia), is often employed to reduce the formation of certain regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). However, chloramination can favor the formation of other types of DBPs, including iodinated DBPs (I-DBPs). This is because chloramines are less potent oxidants than chlorine, which can prevent the complete oxidation of certain precursors, creating a favorable environment for the formation of I-DBPs. Research has shown that using chloramine (B81541) as a disinfectant can lead to higher levels of I-DBPs compared to chlorine. Specifically, the reactions to form iodite (B1235397) and iodate (B108269) proceed more slowly with monochloramine than with chlorine, which increases the formation of iodo-DBPs during chloramination.

The concentration of dihaloacetamides (DHAcAms) formed during chlorination, which are predominantly dichloroacetamide and bromochloroacetamide, is generally significantly higher than that formed during other oxidation processes like persulfate oxidation.

Influence of Natural Organic Matter (NOM) and Anthropogenic Pollutants

Natural organic matter (NOM) is a complex mixture of organic compounds derived from the decomposition of plants and animals. It is a major precursor for the formation of DBPs, including halogenated acetamides. The chemical and physical properties of NOM play a significant role in disinfection processes. The composition of NOM, which can be a mix of aromatic and aliphatic substances, influences the types and quantities of DBPs formed. For instance, waters with a low aromatic NOM content are speculated to preferentially generate iodo-trihalomethanes (I-THMs) and iodo-haloacetic acids (I-HAAs). The interaction between disinfectants and NOM is a primary pathway for DBP formation.

Anthropogenic pollutants, which are contaminants originating from human activities, also serve as significant precursors for DBPs. These pollutants can include a wide range of synthetic organic materials and heavy metals. The burning of fossil fuels and industrial processes are major sources of these pollutants. The presence of these anthropogenic chemicals in source water can lead to the formation of various DBPs during disinfection.

Impact of Bromide and Iodide Concentrations in Source Water

The presence and concentration of bromide and iodide ions in source water are critical factors in the formation of this compound and other halogenated DBPs. Seawater intrusion near coastal areas can lead to enhanced concentrations of iodide in ground or surface waters.

When bromide is present, disinfectants can oxidize it to form hypobromous acid, a highly reactive species that can then incorporate into organic matter to form brominated DBPs. Increasing bromide concentrations can lead to a shift from chlorinated to brominated haloacetic acids.

Similarly, the presence of iodide leads to the formation of iodinated DBPs. The formation of bromine-containing I-THMs is significant in water with high concentrations of both bromide and iodide. Studies have shown that the formation of iodo-DBPs is enhanced at increasing concentrations of iodide in the water. For instance, during persulfate oxidation, an increase in iodide concentration from 0.3 µM to 3.0 µM resulted in a significant increase in the total concentration of di-haloacetamides (DHAcAms), which included this compound.

The ratio of bromide to iodide can also influence the speciation of the resulting DBPs.

Precursor Identification and Characterization

Identifying the specific precursors that lead to the formation of this compound is crucial for controlling its presence in drinking water. Research has pointed to several key classes of organic compounds.

Amino Acids and Peptides as Precursors

Amino acids, the building blocks of proteins, have been identified as important precursors for the formation of nitrogenous DBPs (N-DBPs), including haloacetamides. The nitrogen in haloacetamides is thought to originate predominantly from the decarboxylation of amino acids. Different amino acids can act as precursors for various intermediates in biosynthetic pathways. For example, asparagine, which contains an amide group in its structure, has been found to be a major precursor for dichloroacetamide during chloramination.

Peptides, which are chains of amino acids, are also recognized as precursors. They are fundamental components of all living organisms and can be released into the water from biological sources. The precursor proteins of peptides can undergo modifications to become mature peptides that then participate in various biological processes. Some peptides are formed from precursor proteins that are cleaved to release the active peptide. The sequence of a precursor's cDNA can reveal that multiple peptides derive from a common larger protein.

Aliphatic and Aromatic Amides as Precursors

Both aliphatic and aromatic amides are considered potential precursors for the formation of this compound. Aromatic amides are versatile intermediates in organic synthesis and can be converted into various other functional groups. The hydrolysis of aromatic amides is a key reaction in the synthesis of many complex molecules. Aromatic amino acids, which are synthesized in plants, serve as precursors to a wide range of natural products.

Potential Hydrolysis Products of Haloacetonitriles

Haloacetamides, including this compound, can be formed through the hydrolysis of haloacetonitriles (HANs). This reaction involves a nucleophilic attack on the nitrile carbon. In neutral conditions, a water molecule acts as the nucleophile, adding to the nitrile carbon to form an imine intermediate. This intermediate then undergoes a series of proton shifts to yield a haloacetamide. Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile, attacks the carbon-nitrogen triple bond, also leading to the formation of a haloacetamide via an imine intermediate. This hydrolysis pathway is significant as HANs are a class of nitrogenous disinfection by-products (DBPs) commonly found in disinfected water, and their transformation contributes to the presence of haloacetamides. The rate of HAN hydrolysis generally increases with a higher pH. The resulting haloacetamides can be considered major reaction intermediates, which can further hydrolyze to form haloacetic acids (HAAs), though this subsequent reaction often requires more extended reaction times or higher temperatures. The transformation of HANs to haloacetamides and then to haloacetic acids represents a sequential pathway where the toxicity of the compound classes generally decreases (HANs > HAMs > HAAs).

Environmental Factors Governing this compound Formation

The formation of this compound and other haloacetamides in water is a complex process influenced by several key environmental and operational parameters during disinfection.

pH and Reaction Time Dynamics

The pH of the water and the reaction time are critical factors influencing the formation and stability of haloacetamides. The hydrolysis rate of haloacetonitriles (HANs), a primary precursor pathway to haloacetamides, is significantly accelerated at higher pH levels due to the increased concentration of hydroxide ions, which act as potent nucleophiles. For instance, studies have shown that increasing the pH from 6 to 9 leads to a rapid decrease in HAN concentrations over time, corresponding to an increased formation of their hydrolysis products, haloacetamides (HAMs) and subsequently haloacetic acids (HAAs). In one study, HAN concentrations in finished drinking water after a 5-day period were 12.5, 7.1, and 1.9 µg/L at pH 6, 7.5, and 9, respectively, demonstrating the impact of pH on HAN degradation.

Reaction time is also crucial. The formation of certain DBPs can be rapid, with significant concentrations observed within the first few hours of reaction time. However, the transformation from HANs to HAMs and further to HAAs is a sequential process. While HANs may decrease, HAM concentrations might not show a corresponding simple increase, as they are simultaneously being formed from HANs and degraded into HAAs. The kinetics of these reactions show that under slightly basic conditions, the reaction rate constants for hydroxide and hypochlorite (B82951) with HANs are orders of magnitude higher than their protonated forms, which are more dominant at neutral or acidic pH. The formation of iodinated DBPs, in particular, has been observed to decrease as pH increases from 6 to 8.

Temperature Effects on Formation Kinetics

Temperature plays a fundamental role in the kinetics of chemical reactions, including the formation of disinfection by-products like this compound. An increase in temperature generally accelerates reaction rates by increasing the kinetic energy of molecules, leading to more frequent and energetic collisions. This principle applies to the formation of DBPs during water disinfection.

The rate of DBP formation, including haloacetamides, is influenced by water temperature. Higher temperatures can lead to faster formation kinetics. Conversely, lower temperatures can delay the process; for example, studies on bacterial spore formation, another temperature-dependent kinetic process, showed that the time to reach a certain concentration was tenfold longer at lower temperatures compared to the optimum temperature. While specific kinetic data for this compound formation as a function of temperature is limited in the provided context, the general principles of chemical kinetics suggest that its formation rate from precursors would increase with rising temperature. However, temperature can also influence the stability and degradation of these compounds, creating a complex relationship where an optimal temperature for maximum net formation may exist.

Disinfectant Dose and Speciation Impacts

The type of disinfectant used and its dose are determinant factors in the formation and speciation of disinfection by-products, including this compound. Different disinfectants, such as free chlorine, chloramines, and chlorine dioxide, produce different suites and concentrations of DBPs.

Chloramination, in particular, is often associated with the formation of nitrogenous DBPs (N-DBPs) like haloacetamides and haloacetonitriles. Studies have found that water treated with chloramines tends to have higher levels of HANs and HAMs compared to water treated with free chlorine. For example, one study comparing disinfection methods found that chloramination nearly always formed more dichloroacetamide than dichloroacetonitrile (B150184), while chlorination favored the formation of the nitrile. The presence of bromide and iodide in the source water is crucial for the formation of bromo- and iodo-containing DBPs. The use of chloramines can lead to the formation of iodo-trihalomethanes at levels comparable to regulated trihalomethanes, and the first identification of this compound was in chloraminated drinking waters. Increasing the disinfectant dose generally leads to an increase in DBP formation, although the relationship is not always linear and depends on the specific DBP and water quality parameters.

Occurrence and Distribution in Disinfected Waters

Detection in Drinking Water Systems

This compound has been identified as an emerging disinfection by-product in treated drinking water. Its detection has often been reported in drinking water systems that use chloramination as a disinfection strategy, particularly when the source water contains elevated levels of iodide and bromide. The presence of iodide in source water promotes the formation of various iodinated DBPs, including this compound.

Surveys of drinking water utilities in the United States have confirmed the occurrence of haloacetamides, the class of compounds to which this compound belongs. In one survey, haloacetamides were frequently identified in finished water from plants that applied chlorine dioxide before chlorine or chloramine disinfection. The concentrations of individual haloacetamide species in these instances ranged from 0.4 to 2.8 µg/L. Another study focusing on developing sensitive analytical methods reported DBP concentrations in real drinking water samples ranging from 40 to 17,760 ng/L (or 0.04 to 17.76 µg/L) for a suite of 61 DBPs, highlighting the wide range of potential concentrations. The first reported identification of this compound was in several U.S. cities using chloramination where source waters had high bromide levels.

Table 1: Research Findings on Haloacetamide (HAM) and Haloacetonitrile (HAN) Occurrence

Study FocusKey FindingsReported ConcentrationsCitation
Survey of 12 US Drinking Water PlantsHaloacetamides were frequently identified in plants using chlorine dioxide prior to chlorine/chloramine.0.4 to 2.8 µg/L for individual haloacetamide species in plant effluent.
US Nationwide Occurrence StudyThis compound was first identified in chloraminated drinking waters with high source water bromide.Not specified.
Comparison of Chlorination vs. ChloraminationChloramination formed more dichloroacetamide (DCAcAm) than dichloroacetonitrile (DCAN), while chlorination favored DCAN.Not specified.
Analysis of 61 Emerging DBPsDeveloped methods for part-per-trillion quantification. Total DBP concentrations in real samples varied greatly.40 - 17,760 ng/L (for the sum of 61 DBPs).
pH Effects on DBP FormationHAN concentrations decreased significantly with increasing pH (from 6 to 9) over a 5-day period.HANs: 1.9 - 12.5 µg/L.

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
This compound2-bromo-2-iodoacetamide
HANsHaloacetonitriles
HAMsHaloacetamides
HAAsHaloacetic Acids
DBPDisinfection By-product
DCANDichloroacetonitrile
DCAcAmDichloroacetamide
N-DBPsNitrogenous Disinfection By-products
THMsTrihalomethanes

Iii. Toxicological Assessment and Cellular Responses to Bromoiodoacetamide Exposure

Cytotoxicity Profiles and Comparative Analysis

Cytotoxicity studies are fundamental in assessing the potential hazard of chemical compounds. For bromoiodoacetamide, these assessments have been conducted using established mammalian cell lines, providing data on its potency and how it compares to other related compounds.

This compound has demonstrated cytotoxicity in multiple mammalian cell models. In studies utilizing human hepatoma (HepG-2) cells, this compound is recognized as a cytotoxic iodinated haloacetamide. The mechanism of its toxicity in HepG-2 cells involves the induction of apoptosis and the accumulation of reactive oxygen species (ROS).

Chronic cytotoxicity has also been extensively analyzed in Chinese hamster ovary (CHO) cells. These studies measure the impact of the compound on cell density over time, allowing for the determination of key toxicological metrics. The concentration at which this compound induces a 50% reduction in cell density compared to controls (%C½) has been quantified, providing a benchmark for its cytotoxic potential in this cell line.

Table 1: Chronic Cytotoxicity of this compound in Chinese Hamster Ovary (CHO) Cells

Metric Concentration (µM) Reference
Lowest Concentration Inducing Significant Toxicity 1.0

This table presents data from chronic exposure studies on CHO cells.

To understand the relative toxicity of this compound, its cytotoxicity has been compared with other haloacetamides. In a comparative analysis of thirteen haloacetamides using CHO cells, this compound was found to have intermediate cytotoxicity. The rank order, from most to least cytotoxic based on their %C½ values, demonstrates that the type and number of halogen substitutions significantly influence toxicity. Iodinated and brominated haloacetamides are generally more toxic than their chlorinated counterparts.

A study focusing specifically on iodinated disinfection byproducts confirmed the higher cytotoxicity of iodoacetamide (B48618) compared to this compound.

Table 2: Relative Cytotoxicity Rank of Haloacetamides in CHO Cells

Rank Compound Cytotoxicity Level
1 Diiodoacetamide Highest
2 Iodoacetamide
3 Bromoacetamide
4 Tribromoacetamide
5 This compound Intermediate
6 Dibromochloroacetamide
7 Chloroiodoacetamide
8 Bromodichloroacetamide
9 Dibromoacetamide
10 Bromochloroacetamide
11 Chloroacetamide
12 Dichloroacetamide
13 Trichloroacetamide Lowest

This ranking is based on data from comprehensive studies comparing the cytotoxicity of 13 different haloacetamides.

Assessment in Mammalian Cell Lines (e.g., CHO, HepG-2 cells)

Genotoxicity Evaluation and DNA Damage Mechanisms

Genotoxicity assessment is crucial for identifying chemicals that can damage genetic material. This compound has been evaluated for its potential to induce DNA damage.

The Single Cell Gel Electrophoresis (SCGE) assay, commonly known as the Comet Assay, is a sensitive technique used to detect DNA damage at the level of individual cells. This method has been employed to quantitatively measure the induction of genomic DNA damage in CHO cells following exposure to this compound. The assay allows for the visualization and quantification of DNA strand breaks, providing a measure of the compound's genotoxic potential.

Single Cell Gel Electrophoresis (SCGE) for DNA Integrity Assessment

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A key mechanism underlying the toxicity of this compound is the induction of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Research has shown that this compound induces cytotoxicity in HepG-2 cells specifically through the accumulation of ROS. ROS are highly reactive chemicals, such as superoxide (B77818) and hydroxyl radicals, that are byproducts of normal aerobic metabolism but can increase dramatically under stress conditions. This overproduction of ROS can lead to widespread cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately compromising cell function and viability.

Mechanism of ROS Accumulation

Exposure to this compound leads to an accumulation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂), that are by-products of normal aerobic metabolism. While ROS play a role in cellular signaling at low concentrations, excessive levels can cause significant damage to cellular components.

The primary sites of ROS production within a cell are the mitochondria, specifically through the electron transport chain, as well as other locations like the endoplasmic reticulum and peroxisomes. Environmental stressors can disrupt the delicate balance between ROS production and elimination, leading to oxidative stress. This over-accumulation of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular demise. In the context of this compound exposure, the accumulation of ROS is a key initiating event in its cytotoxic mechanism of action.

Modulation of Antioxidant Systems and Cellular Homeostasis

Cells possess sophisticated antioxidant defense systems to counteract the damaging effects of ROS and maintain cellular redox homeostasis. This system includes both enzymatic and non-enzymatic components.

Enzymatic antioxidants include:

Superoxide dismutase (SOD): This enzyme is a crucial first line of defense, converting superoxide radicals into hydrogen peroxide and molecular oxygen.

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen.

Glutathione (B108866) S-transferases (GSTs): These enzymes detoxify harmful substances by conjugating them with glutathione.

Non-enzymatic antioxidants consist of molecules such as:

Glutathione (GSH): This is a versatile antioxidant involved in numerous cellular processes, including the detoxification of xenobiotics and regulation of gene expression.

Ascorbic acid (Vitamin C)

α-tocopherol (Vitamin E)

The introduction of a toxicant like this compound can overwhelm these antioxidant systems. This disruption of the cellular redox balance, a state known as oxidative stress, is a critical factor in the observed cytotoxicity. The cell's inability to neutralize the excessive ROS leads to widespread molecular damage and a failure to maintain cellular homeostasis.

Apoptosis Induction and Programmed Cell Death Pathways

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. It is a highly regulated process that eliminates damaged or unwanted cells without triggering an inflammatory response. this compound has been shown to induce apoptosis in cells. This process is primarily mediated through caspase-dependent pathways and involves the mitochondria.

Activation of Caspase-Dependent Apoptosis

Caspases are a family of cysteine proteases that are central to the execution of apoptosis. They exist as inactive precursors (procaspases) and are activated in a cascade-like fashion in response to apoptotic signals. There are two main types of caspases:

Initiator caspases (e.g., caspase-8, caspase-9): These are activated at the beginning of the apoptotic process.

Executioner caspases (e.g., caspase-3, caspase-7): These are activated by initiator caspases and are responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The activation of caspase-3 is a key event in the execution phase of apoptosis. Studies on other compounds have shown that their-induced apoptosis is associated with the activation of caspase-3 and caspase-9. The cleavage of substrates like poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. this compound-induced apoptosis is dependent on the activation of these caspase cascades.

Role of Mitochondrial Pathways in Apoptotic Signaling

The intrinsic, or mitochondrial, pathway of apoptosis is a major route for inducing programmed cell death in response to cellular stress. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Upon receiving an apoptotic stimulus, pro-apoptotic proteins like Bax and Bak cause the permeabilization of the outer mitochondrial membrane. This leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.

Once in the cytosol, cytochrome c binds to a protein called apoptotic protease-activating factor-1 (Apaf-1). This binding triggers the formation of a large protein complex known as the apoptosome. The apoptosome then recruits and activates the initiator caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, setting in motion the final stages of cell death. The involvement of mitochondria is therefore a critical component of the apoptotic signaling induced by this compound.

Synergistic and Antagonistic Toxicological Interactions with Other Disinfection Byproducts

Drinking water typically contains a complex mixture of various disinfection byproducts (DBPs). Therefore, understanding the combined toxicological effects of these compounds is crucial. The interactions between different DBPs can be:

Additive: The combined effect is equal to the sum of the individual effects.

Synergistic: The combined effect is greater than the sum of the individual effects.

Antagonistic: The combined effect is less than the sum of the individual effects.

Research has shown that mixtures of some DBPs can exhibit synergistic cytotoxic effects. For example, a study on bromoacetic acid and three bromophenolic DBPs found that their mixture produced a greater cytotoxic effect than would be predicted from their individual toxicities. This synergistic effect was linked to an increase in the production of reactive oxygen species (ROS).

Iv. Molecular Mechanisms of Bromoiodoacetamide Action

Electrophilic Reactivity and Biomolecular Adduct Formation

The chemical reactivity of bromoiodoacetamide is dominated by its electrophilic nature. The carbon atom bonded to the bromine and iodine atoms is electron-deficient, making it a prime target for nucleophilic attack by electron-rich functional groups found in biomolecules. This reactivity leads to the formation of stable covalent adducts, effectively modifying the structure and function of the target molecule.

Interaction with Thiol/Thiolate Groups in Cysteine Residues

The most prominent reaction of this compound is its interaction with the thiol (or sulfhydryl) groups of cysteine residues in proteins. Cysteine is a unique amino acid due to the nucleophilic character of its thiol group, especially in its deprotonated thiolate form. this compound serves as an alkylating agent in this context. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the sulfur atom of the cysteine's thiol group acts as the nucleophile, attacking the electrophilic carbon of the this compound. This concerted step results in the displacement of one of the halogen atoms (iodine being a better leaving group than bromine) and the formation of a stable thioether bond between the cysteine residue and the acetamide (B32628) moiety. This covalent modification is often used in proteomics to block free thiol groups. The efficiency of this alkylation is dependent on factors such as the reagent concentration and reaction time.

Inhibition of Disulfide Bond Formation in Proteins

Disulfide bonds are crucial for the structural integrity and stability of many proteins, particularly those that are secreted or located on the cell surface. These bonds are formed by the oxidation of two cysteine residues. The formation and rearrangement of these bonds are often catalyzed by enzymes known as protein disulfide isomerases (PDIs). PDIs have active sites that contain cysteine residues which are essential for their catalytic activity.

This compound can inhibit the formation of disulfide bonds by alkylating the free thiol groups of cysteine residues that are precursors to disulfide bonds. By covalently modifying these cysteines, this compound effectively prevents them from participating in the oxidation reaction required to form a disulfide bridge. Furthermore, this compound can inhibit the action of enzymes like PDI by directly targeting the cysteine residues within their active sites. Alkylation of these catalytic cysteines leads to the irreversible inactivation of the enzyme, thereby disrupting the proper folding and maturation of proteins that rely on disulfide bond formation.

Protein Modification and Functional Perturbations

The covalent modification of proteins by this compound can lead to significant perturbations in their function. Post-translational modifications (PTMs) are a natural mechanism for regulating protein activity, localization, and interaction with other molecules. The addition of a this compound adduct is an artificial PTM that can have a range of consequences depending on the specific protein and the location of the modified cysteine residue.

If the modified cysteine is part of an enzyme's active site, the catalytic activity is often inhibited. If the cysteine is involved in protein-protein interactions, its modification can disrupt the formation of protein complexes. Similarly, modification of cysteines that are critical for maintaining the three-dimensional structure of a protein can lead to misfolding and loss of function. The functional outcomes of such modifications are a key area of study in chemical biology, allowing researchers to probe the roles of specific cysteine residues in protein function.

Table 1: Examples of Functional Perturbations Resulting from Cysteine Modification

Type of Protein Location of Cysteine Potential Consequence of Modification
EnzymeActive SiteInhibition of catalytic activity
ReceptorLigand-binding pocketAltered binding affinity for its ligand
Structural ProteinCore of the proteinDestabilization and misfolding
Transcription FactorDNA-binding domainImpaired ability to regulate gene expression

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to the nucleus, culminating in a specific cellular response. These pathways are tightly regulated, often by the post-translational modification of signaling proteins. The covalent modification of key proteins in a signaling cascade by this compound can lead to the modulation of that pathway.

For instance, many signaling proteins, including kinases, phosphatases, and G-proteins, contain cysteine residues that are critical for their function. Alkylation of these cysteines by this compound can either activate or inhibit the signaling pathway, depending on the specific role of the modified protein. If a cysteine residue is involved in maintaining an inactive conformation of a kinase, its modification could lead to constitutive activation. Conversely, if the cysteine is in the active site of a phosphatase, its modification would lead to the sustained phosphorylation and activation of downstream targets. The ability of this compound to perturb these pathways makes it a useful tool for studying the intricacies of cellular signaling.

Implications for Targeted Covalent Inhibition Research

The development of targeted covalent inhibitors (TCIs) is a rapidly growing area in drug discovery. TCIs offer several advantages over traditional non-covalent inhibitors, including increased potency, longer duration of action, and the ability to target proteins that have been considered "undruggable". A TCI typically consists of a "warhead," which is an electrophilic group that forms a covalent bond with a specific amino acid residue on the target protein, and a scaffold that provides binding affinity and selectivity.

This compound, as a reactive electrophile, represents a class of chemical functionalities that can be incorporated as warheads in the design of TCIs. The high reactivity of the haloacetamide group makes it a potent modifier of cysteine residues. Research in this area focuses on tuning the reactivity of the warhead to achieve a balance between efficient target engagement and minimal off-target effects. The study of compounds like this compound provides valuable insights into the chemical principles that govern the design of next-generation covalent therapeutics. The exploration of different electrophilic warheads is crucial for expanding the range of protein targets that can be addressed with covalent inhibitors.

V. Advanced Analytical Methodologies for Bromoiodoacetamide Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of bromoiodoacetamide, providing the necessary separation from other compounds that may be present in a sample. This separation is critical for accurate identification and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the sample is first vaporized and separated into its individual components within a capillary column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the column walls. As the separated compounds elute from the column, they are introduced into the mass spectrometer for detection.

The mass spectrometer ionizes the eluted compounds, typically through electron or chemical ionization, and then separates the resulting ions based on their mass-to-charge ratio (m/z). This process provides a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for its identification. GC-MS is recognized for its high accuracy and is considered a "gold standard" for the specific identification of substances in forensic applications. The high temperatures used in the GC injection port, however, can sometimes lead to the thermal degradation of certain molecules.

Table 1: Key Aspects of GC-MS for this compound Analysis

FeatureDescription
Principle Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase, followed by mass-based detection.
Strengths High separation efficiency for complex mixtures, provides structural information for identification, high sensitivity and accuracy.
Instrumentation Comprises a gas chromatograph with a capillary column and a mass spectrometer detector.
Applications Environmental monitoring, food safety, drug detection, and analysis of unknown organic compounds.

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography (LC) coupled with high-resolution mass spectrometry (HRMS) is another cornerstone technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. LC separates compounds in a liquid mobile phase as they pass through a column packed with a stationary phase. The separated analytes are then introduced into the HRMS system.

HRMS instruments, such as those based on Orbitrap or time-of-flight (TOF) technology, provide extremely accurate mass measurements, often to within a few parts per million (ppm). This high mass accuracy is crucial for the confident identification of unknown compounds by enabling the determination of their elemental composition. LC-HRMS is particularly valuable for analyzing complex biological and environmental samples. For instance, it has been successfully applied to identify this compound in studies of disinfection byproducts in water.

Mass Spectrometric Identification and Characterization

Mass spectrometry plays a pivotal role in the definitive identification and detailed characterization of this compound. Various MS-based approaches offer high sensitivity and specificity, enabling confident detection even at trace levels.

Orbitrap-based Mass Spectrometry for High Sensitivity Detection

Orbitrap-based mass spectrometry is a type of high-resolution mass spectrometry that offers exceptional mass accuracy, sensitivity, and dynamic range. In an Orbitrap analyzer, ions are trapped in an electrostatic field and oscillate with frequencies that are characteristic of their mass-to-charge ratios. The detection of these oscillation frequencies allows for the precise determination of the ion's mass.

The high resolving power of Orbitrap instruments (up to 1,000,000 FWHM) allows for the separation of ions with very similar masses, which is essential for the analysis of complex samples. This capability, combined with its high sensitivity, makes Orbitrap-based MS an ideal tool for detecting trace amounts of compounds like this compound. These systems are frequently used in demanding research applications, including proteomics, metabolomics, and environmental analysis.

Application of Selected Ion Monitoring (SIM) and Suspect Screening Approaches

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances sensitivity by focusing on a limited, predefined range of mass-to-charge ratios corresponding to the target analytes. Instead of scanning the entire mass spectrum, the instrument dedicates its time to monitoring only the specific ions of interest, leading to a significant increase in the signal-to-noise ratio and improved detection limits. This targeted approach is highly effective for quantifying known compounds like this compound, especially in complex matrices where background interference can be high.

Suspect screening, on the other hand, is a broader approach where a list of potential compounds ("suspects") is monitored. This method is particularly useful when analyzing samples for a range of possible contaminants without having analytical standards for all of them. High-resolution mass spectrometry is often employed in suspect screening to provide accurate mass measurements, which can then be used to tentatively identify compounds from the suspect list.

Table 2: Comparison of Full Scan, SIM, and Suspect Screening Modes

ModeDescriptionPrimary Use
Full Scan Acquires data across a broad mass range, detecting all ions within that range.Untargeted analysis and identification of unknown compounds.
Selected Ion Monitoring (SIM) Monitors only specific, pre-selected m/z values characteristic of target compounds.Targeted quantitative analysis of known compounds with high sensitivity.
Suspect Screening Monitors for a predefined list of suspected compounds using their accurate masses.Analysis of samples for a wide range of potential contaminants without the need for immediate confirmation with standards.

Isotopic Fingerprinting for Halogenated Compound Confirmation

Isotopic fingerprinting is a powerful technique for confirming the identity of halogenated compounds like this compound. This method relies on the natural abundance of isotopes for each element in the molecule. Halogens such as bromine and chlorine have distinct isotopic patterns. For example, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in a characteristic doublet in the mass spectrum for bromine-containing ions.

By analyzing the isotopic pattern of a detected compound and comparing it to the theoretical pattern for this compound, its elemental composition can be confirmed with a high degree of confidence. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used for high-precision isotope ratio measurements.

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the reliable analysis of trace-level contaminants like this compound. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and convert it into a form that is stable and suitable for the chosen analytical instrument.

A significant challenge in analyzing reactive disinfection byproducts is that they can be lost or degraded during conventional extraction procedures. Solid-Phase Reactivity-Directed Extraction (SPREx) is an innovative approach designed to capture, extract, identify, and screen for toxic electrophiles, such as this compound, in a single process. This technique addresses the limitations of traditional methods which may not be efficient for certain oxidation byproducts that are difficult to detect via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) without derivatization.

The core of the SPREx methodology is the use of a solid-phase support, typically microbeads, onto which a nucleophilic probe is immobilized. This "probe" is designed to mimic the biological targets of electrophiles. When a water sample containing this compound is passed through the SPREx material, the electrophilic carbon of the this compound reacts with the immobilized nucleophile, forming a stable covalent bond (adduct). This process selectively captures the reactive electrophiles out of the complex sample matrix.

The key advantages of SPREx include:

Built-in Extraction: The immobilization of the nucleophilic probe on microbeads provides an inherent extraction mechanism.

Enhanced Stability and Detection: By forming a stable adduct, the reactivity of the electrophile is quenched, and its molecular weight is increased, which can improve its retention and detection in subsequent LC-HRMS analysis.

High Throughput: The method combines the benefits of a chemical toxicology assay with an efficient extraction process.

While the performance of SPREx has been demonstrated using model electrophiles like carbonyl compounds in complex matrices such as drinking water and wastewater, its principles are directly applicable to the capture of haloacetamides. The technique shows great potential for addressing the analytical limitations associated with detecting reactive and challenging disinfection byproducts.

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). Analytes like this compound, which are polar and have low volatility, are not ideal for direct GC analysis. Derivatization addresses this by replacing active hydrogen atoms in polar functional groups (like the N-H in the amide group) with non-polar groups, thereby increasing the analyte's volatility and thermal stability.

Silylation is the most common and versatile derivatization technique for GC analysis. It involves replacing an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) group. For this compound, the hydrogen on the nitrogen atom of the amide group is the target for silylation. The resulting silylated derivative is significantly less polar and more volatile, making it amenable to GC separation and detection.

The general reaction involves a silylating reagent reacting with the amide: R-C(=O)NH₂ + Silylating Reagent → R-C(=O)NH-Si(CH₃)₃ + Byproduct

A variety of silylating reagents are available, differing in their reactivity. The choice of reagent depends on the specific analyte and the complexity of the sample.

Table 1: Common Silylating Reagents for GC Derivatization

Reagent Name Abbreviation Common Applications Key Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Alcohols, phenols, carboxylic acids, amines, amides A powerful and versatile trimethylsilyl donor.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA General purpose, analysis of volatile trace materials Produces the most volatile TMS-acetamides, resulting in low detector noise.
N-trimethylsilylimidazole TMSI Hydroxyl groups, phenols, not amines or amides Selective for hydroxyl groups, leaving amino groups free for other derivatization if needed.

This process not only facilitates GC analysis but can also enhance detectability, particularly when using mass spectrometry (MS), as the derivatives often produce characteristic and easily interpretable mass spectra.

Solid-Phase Reactivity-Directed Extraction (SPREx) for Electrophile Capture

Challenges and Innovations in Haloacetamide Analytical Chemistry

The analysis of haloacetamides (HAcAms), including this compound, is accompanied by a unique set of challenges that drive innovation in analytical chemistry. These compounds are often present at very low concentrations (nanogram per liter) in chemically complex matrices like treated drinking water, which can interfere with detection and quantification.

Table 2: Key Challenges and Corresponding Innovations in Haloacetamide Analysis

Challenge Description Innovation
Low Concentrations Haloacetamides are typically found at trace or ultra-trace levels, requiring highly sensitive analytical methods for detection. Development of high-sensitivity mass spectrometers (e.g., triple quadrupole, high-resolution Orbitrap and TOF systems) and microflow LC-MS/MS to lower detection limits.
Complex Sample Matrix Drinking water, wastewater, and biological fluids contain numerous organic and inorganic compounds that can cause matrix effects, suppressing or enhancing the analyte signal and leading to inaccurate quantification. Advanced sample preparation techniques like Solid-Phase Extraction (SPE) and SPREx to selectively isolate analytes. Use of High-Resolution Mass Spectrometry (HRMS) to differentiate analytes from matrix interferences based on accurate mass.
Analyte Stability Some haloacetamides can be unstable and may degrade during sample collection, storage, or analysis, leading to underestimation of their concentration. Use of quenching agents (e.g., ammonium (B1175870) chloride) immediately after sampling to stop further chemical reactions. Development of extraction techniques like SPREx that stabilize reactive analytes by forming adducts.
Need for High Throughput Monitoring programs often require the analysis of a large number of samples, making rapid and automated methods desirable. Automation of sample preparation workflows and development of faster chromatographic methods (e.g., using UPLC/UHPLC systems) to reduce analysis time.

| Lack of Standards | The identification and quantification of newly discovered or "emerging" disinfection byproducts can be hampered by the commercial unavailability of certified analytical standards. | Custom synthesis of standards for novel compounds like chloroiodoacetamide and this compound. Use of HRMS for putative identification of unknown byproducts based on accurate mass and fragmentation patterns. |

Recent innovations focus heavily on improvements in mass spectrometry and sample handling. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), particularly using techniques like atmospheric pressure chemical ionization (APCI), has proven effective for the simultaneous determination of multiple haloacetamides at low ng/L levels. Furthermore, the increasing use of high-resolution mass spectrometry (HRMS) provides enhanced selectivity and the ability to identify unknown byproducts for which standards may not exist. The continued evolution of sample preparation, including reactivity-directed strategies and automation, is crucial for improving the accuracy, reproducibility, and throughput of haloacetamide analysis.

Vi. Environmental Fate and Transformation of Bromoiodoacetamide

Hydrolysis Pathways and Stability in Aqueous Environments

Hydrolysis is a primary chemical degradation pathway for many organic compounds in the environment, involving the reaction of the substance with water to break down chemical bonds. For haloacetamides, a class of compounds to which bromoiodoacetamide belongs, hydrolysis is a significant transformation process. The amide functional group is susceptible to nucleophilic attack on the carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond.

The stability of haloacetamides in aqueous solutions is influenced by factors such as pH and temperature. Generally, the hydrolysis of amides can be catalyzed by either acid or base. While specific kinetic studies detailing the hydrolysis of this compound are not widely available, the behavior of other haloacetamides provides insight into its likely stability. For instance, studies on other disinfection byproducts show that brominated compounds can exhibit instability in water, which affects their concentration over time during analysis and in distribution systems. The formation of this compound itself can occur through the hydrolysis of corresponding haloacetonitriles.

The general mechanism for amide hydrolysis involves the addition of water to the carbonyl group, followed by the elimination of the amine group. This process results in the formation of a carboxylic acid. In the case of this compound, hydrolysis would be expected to yield bromoiodoacetic acid and ammonia. The rate of this reaction is typically pH-dependent.

Table 1: General Stability and Hydrolysis of Haloacetamides in Aqueous Environments This table summarizes general findings for the haloacetamide class, as specific hydrolysis kinetic data for this compound is limited in the provided search results.

Compound Class Influencing Factors Expected Products General Observations
Haloacetamides (HAMs) pH, Temperature Haloacetic acids, Ammonia Stability is pH-dependent; hydrolysis is a known transformation pathway.
Brominated DBPs Water Temperature - Some brominated disinfection by-products show instability at elevated temperatures.

Degradation under Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). These processes are considered effective for treating a wide range of contaminants that are resistant to conventional treatment methods. Other reactive species, such as the sulfate (B86663) radical (SO₄•⁻), are also utilized in specific AOPs.

Persulfate-based AOPs have gained attention as a potent method for water remediation. This process involves the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) to generate sulfate radicals (SO₄•⁻), which have a high redox potential (2.5–3.1 V) and can effectively degrade a wide array of organic pollutants. Activation can be achieved through various methods, including heat, UV radiation, or transition metals like ferrous iron (Fe²⁺).

Table 2: Degradation of Related Organic Pollutants by Persulfate-Based AOPs This table presents findings on the degradation of compounds structurally or environmentally related to this compound to illustrate the potential effectiveness of persulfate oxidation.

Pollutant Type AOP System Key Findings
Halogenated DBPs UV/Persulfate Efficient degradation of haloacetonitriles observed.
General Organic Contaminants Fe(II)/Persulfate Effective degradation of chlorinated ethenes and other recalcitrant compounds.
Rhodamine B (Dye) nZVI/Persulfate Degradation follows pseudo-second-order kinetics; influenced by pH and catalyst/oxidant dosage.
Polychlorinated biphenyls (PCBs) Fe(II)/Peroxymonosulfate Near complete removal of 2-chlorobiphenyl (B15942) achieved.

Ozonation and ultraviolet (UV) photolysis are established AOPs used in water treatment to remove organic contaminants. Ozone (O₃) is a powerful oxidant that can react directly with pollutants or decompose in water to form highly reactive hydroxyl radicals (•OH). UV photolysis involves the use of UV light to break chemical bonds within a contaminant molecule. When combined (O₃/UV), the process is enhanced as UV radiation accelerates the decomposition of ozone into hydroxyl radicals, increasing the oxidative power of the system.

The application of ozonation in water treatment can have complex effects on the formation of haloacetamides (HAMs). Some studies have shown that ozonation can decrease the formation potential of HAMs by oxidizing their precursors. However, other research indicates that under certain conditions, such as in ozone/H₂O₂ processes, the formation potential for specific HAMs like dichloroacetamide may actually increase.

UV photolysis is also a viable degradation pathway. Research on the influence of UV irradiation on chlorinated water containing various DBPs showed that the degradation rate of known DBPs tended to increase with a higher number of bromine substitutions. This suggests that this compound would likely be susceptible to degradation by UV photolysis. The combination of UV and ozone is a robust method for destroying organic contaminants by leveraging the high oxidation potential of the hydroxyl radical. This combined process has been shown to be more effective for disinfection and organic destruction than either method used in isolation.

Table 3: Effects of Ozonation and UV Photolysis on Haloacetamides and Their Precursors

Process Effect on Haloacetamides (HAMs) / Precursors Observations
Ozonation Decreased HAM formation potential. Ozonation can oxidize DBP precursors, reducing subsequent formation during chlorination.
Ozone/H₂O₂ Increased HAM formation potential (specifically DCAM). The specific AOP conditions can influence the type and quantity of DBPs formed.
O₃/Biological Activated Carbon (BAC) Significant reduction in DBP formation. The combination of ozonation with biological treatment is effective at removing DBP precursors.
UV Photolysis Degradation rate increases with Br substitutions. Suggests this compound would be susceptible to UV degradation.

Vii. Computational Chemistry and Modeling Approaches for Bromoiodoacetamide Research

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure, stability, and reactivity of molecules. These methods are crucial for understanding the fundamental chemical behavior of bromoiodoacetamide.

The formation of this compound and other iodinated DBPs in drinking water is a complex process involving reactions between disinfectants, natural organic matter, and iodide ions. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to model the reaction pathways leading to its formation.

This computational approach involves:

Identifying Reactants: This includes potential precursors like dipeptides (e.g., Tyr-Gly), iodide ions (I⁻), and reactive species generated during disinfection, such as H₂OI⁺.

Mapping Potential Energy Surfaces: Calculations are performed to map the free energy surface of the reaction. This involves optimizing the geometry of reactants, intermediates, products, and, crucially, the transition states that connect them.

Calculating Reaction Barriers: The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the kinetic feasibility of a reaction pathway. By comparing the energy barriers of different potential routes, researchers can predict the most likely mechanism of formation. For instance, studies on similar iodinated DBPs have calculated energy barriers for various proposed mechanisms, such as direct substitution versus stepwise addition-elimination pathways, to determine the most favorable route.

Such computational modeling provides a molecular-level understanding of how and under what conditions this compound is likely to form during water treatment processes.

This compound is recognized as an electrophilic compound, a key characteristic that dictates its chemical and toxicological behavior. Its reactivity is largely attributed to the presence of two different halogen atoms (bromine and iodine) on the α-carbon, which act as good leaving groups.

Quantum chemistry provides descriptors to quantify this reactivity:

Electrophilicity Index (ω): This global reactivity index measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a more potent electrophile.

Local Electrophilicity (ωk): This descriptor predicts the most reactive sites within a molecule for a nucleophilic attack. For this compound, calculations would likely confirm the α-carbon as the primary electrophilic center.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO (ELUMO) is another critical indicator. A low ELUMO suggests the molecule is a good electron acceptor and thus a strong electrophile. The reactivity of soft electrophile DBPs has been correlated with their LUMO energy.

Structural-activity relationship (SAR) analyses indicate that haloacetamides engage in electrophilic processes, such as SN2-mediated alkylation, by displacing a halogen atom. This inherent electrophilicity is a primary driver for the formation of covalent bonds with biological nucleophiles, a key mechanism of toxicity.

Reaction Pathway Energetics of Formation

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand how this compound might exert biological effects, it is essential to study its interactions with biomacromolecules like proteins. Molecular docking and dynamics simulations are the principal computational tools for this purpose.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. While specific docking studies on this compound are not widely published, the methodology is well-established and can be readily applied. For example, docking studies on other disinfection by-products, like bromophenols, have been used to identify their binding sites on proteins such as human serum albumin (HSA).

The process for predicting binding sites for this compound would involve:

Preparation: Obtaining the 3D structures of the this compound ligand and the target protein.

Docking Simulation: Using software to systematically place the ligand into potential binding pockets on the protein's surface.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The poses with the best scores indicate the most probable binding sites and conformations. This can reveal whether the compound is likely to bind in an active site or an allosteric site, providing clues to its potential mechanism of action.

Docking ParameterDescriptionRelevance to this compound
Binding Energy (kcal/mol)An estimation of the binding affinity; more negative values indicate stronger binding.Predicts the stability of the this compound-protein complex.
Binding Site LocationThe specific pocket or region on the protein where the ligand binds.Identifies potential protein targets and suggests possible functional consequences of binding.
Intermolecular InteractionsIdentifies non-covalent interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds.Details the specific amino acid residues responsible for stabilizing the interaction with this compound.

Given this compound's electrophilic nature, its interactions with proteins are not limited to non-covalent binding; it can form stable covalent adducts. The primary targets for such covalent modification are nucleophilic amino acid residues like cysteine (via its thiol group) and lysine (B10760008) (via its amine group).

Molecular dynamics (MD) simulations can be used to characterize the formation and consequences of these covalent adducts. An MD simulation models the movement of atoms and molecules over time, providing a detailed view of the adduct's behavior. Key insights from MD simulations include:

Conformational Stability: Assessing how the covalent modification affects the protein's structure and flexibility.

Interaction Dynamics: Analyzing the changes in interactions between the adducted ligand and the surrounding amino acid residues over the simulation time.

Solvent Effects: Understanding the role of water molecules in mediating and stabilizing the protein-adduct complex.

By simulating the covalently modified protein, researchers can hypothesize how the adduct might alter the protein's native function, leading to a toxic outcome.

Prediction of Binding Sites on Proteins

Cheminformatics and Machine Learning for Structure-Toxicity Relationships

Cheminformatics and machine learning offer powerful frameworks for analyzing large datasets to build predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example, used to correlate a compound's chemical structure with its biological activity or toxicity.

For disinfection by-products, QSAR models are essential tools for predicting toxicity and prioritizing compounds for further experimental testing. A 2017 study by Gong et al. developed predictive QSAR models for the reactive toxicities of 50 DBPs, including this compound, across five different bioassays. The models were built using multiple linear regression and validated to ensure their predictive power.

The data below from this study shows the observed and QSAR-predicted toxicity values for this compound, demonstrating the utility of such models.

Toxicity EndpointDescriptionObserved pEC50 / pECIR1.5Predicted pEC50 / pECIR1.5
X-MicrotoxGeneral cytotoxicity assay using Aliivibrio fischeri.3.37684.4729
GSH+Genotoxicity assay in the presence of glutathione (B108866) (GSH).3.11634.1762
GSH-Genotoxicity assay in the absence of glutathione (GSH).3.79594.7536
DNA+SOS/umu genotoxicity assay with DNA repair proficient cells.2.22911.9651
DNA-SOS/umu genotoxicity assay with DNA repair deficient cells.2.07062.4718

Data sourced from Gong et al. (2017). The values are presented in logarithmic units (pEC₅₀ or pECIR1.5).

These QSAR models not only allow for the prediction of toxicity for untested or newly identified DBPs but also help elucidate the structural features and physicochemical properties that drive toxicity. By analyzing the molecular descriptors used in the models, researchers can better understand the structure-toxicity relationships within this class of compounds.

AI-based Structure Elucidation from Spectroscopic Data

Artificial intelligence (AI) is revolutionizing the analysis of spectroscopic data for chemical structure elucidation. Traditional methods of interpreting complex spectra can be time-consuming and require significant expertise. AI, particularly machine learning (ML) and deep learning algorithms, can rapidly and efficiently process large and complex datasets from techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to identify molecular structures.

The process typically involves the following steps:

Data Input: Spectroscopic data for this compound, such as ¹H NMR, ¹³C NMR, and mass spectra, are fed into the AI model.

Feature Extraction: Deep learning models, like convolutional neural networks (CNNs), can automatically extract relevant features from the spectra.

Structure Generation: The AI model, often using an encoder-decoder architecture, translates the spectral features into a molecular structure, commonly represented as a SMILES (Simplified Molecular-Input Line-Entry System) string or a molecular graph.

Validation: The system can compare the experimental spectra with computer-generated spectra for the proposed structure to validate the result.

Recent advancements have seen the development of transformer-based generative AI models that can directly generate the most probable chemical structure from input spectroscopic data, significantly accelerating the elucidation process.

Table 1: Application of AI in Spectroscopic Analysis for Structure Elucidation

Spectroscopic Technique AI Application Benefit
NMR Spectroscopy Automated peak assignment and metabolite identification. Improves accuracy and efficiency in determining atom connectivity.
Mass Spectrometry (MS) Enhanced peak identification and deconvolution. Facilitates accurate determination of molecular weight and formula.
Infrared (IR) & Raman Spectroscopy Prediction of molecular structures from spectral data. Enables rapid identification of functional groups.

Predictive Modeling of Toxicological Endpoints

Computational toxicology utilizes in silico models to predict the potential adverse effects of chemicals, reducing the need for extensive and resource-intensive animal testing. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this field, establishing a link between the chemical structure of a compound and its biological activity or toxicity.

For this compound, QSAR models can be developed to predict various toxicological endpoints. These models are built using existing experimental data for a series of related chemicals, such as other haloacetamides. By identifying key molecular descriptors that correlate with toxicity, these models can predict the potential toxicity of new or untested compounds.

The development and application of predictive toxicological models for compounds like this compound involve:

Data Collection: Gathering high-quality toxicological data for a set of structurally similar compounds from databases like OpenFoodTox and ECOTOX.

Descriptor Calculation: Generating molecular descriptors that quantify various aspects of the chemical structure (e.g., size, shape, electronic properties).

Model Building: Using machine learning algorithms such as multiple linear regression (MLR), support vector machines (SVM), or random forests to build a predictive model.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its reliability.

Prediction: Using the validated model to predict the toxicological endpoints for this compound.

Platforms like PredTox and the QSAR Toolbox provide frameworks for developing and applying these predictive models. These tools can integrate data from multiple sources and use customizable machine learning algorithms to predict a range of toxicity endpoints, from acute toxicity (e.g., LD50) to chronic effects like carcinogenicity. The use of consensus modeling, which combines the predictions of multiple individual QSAR models, can further enhance the robustness and accuracy of the toxicity predictions for compounds like this compound.

Table 2: Key Concepts in Predictive Toxicological Modeling

Concept Description Relevance to this compound
QSAR Quantitative Structure-Activity Relationship; models that relate chemical structure to biological activity. Can predict the toxicity of this compound based on its structural features and data from related haloacetamides.
Molecular Descriptors Numerical values that describe the chemical and physical properties of a molecule. Used as input for QSAR models to quantify the structural attributes of this compound that influence its toxicity.
Toxicological Endpoints Specific adverse effects being measured (e.g., hepatotoxicity, cardiotoxicity, carcinogenicity). Predictive models can estimate the likelihood of this compound causing various toxic effects.
Model Validation The process of assessing the reliability and relevance of a computational model. Ensures that the predictive models for this compound's toxicity are accurate and robust.

Viii. Broader Implications and Future Research Trajectories

Public Health Risk Assessment and Regulatory Considerations

The identification of bromoiodoacetamide in disinfected water supplies has prompted a closer look at the adequacy of current regulatory frameworks for drinking water. These frameworks were primarily designed to address well-known DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). The emergence of new, potentially more toxic byproducts like iodoacetamides necessitates a reevaluation of public health protection strategies.

The regulation of emerging DBPs such as this compound is a complex process that requires a substantial body of scientific evidence. Before a substance can be considered for regulation, comprehensive data on several key aspects must be gathered and evaluated.

Key Data Requirements for Regulation:

Data CategoryDescriptionRelevance to this compound
Occurrence Data Information on the frequency and concentration at which the DBP is found in drinking water supplies across various treatment scenarios.National occurrence data for iodoacetic acids, including this compound, is currently lacking, which has hindered regulatory consideration by bodies like the U.S. EPA.
Health Effects Data Toxicological data from in vivo and in vitro studies to determine the potential for adverse health effects, such as carcinogenicity, reproductive toxicity, and developmental toxicity.Iodoacetic acid has been shown to cause tumors in mice. Iodoacetamides as a class are known to be highly cytotoxic and genotoxic in mammalian cells.
Analytical Methods Availability of reliable and validated methods for detecting and quantifying the DBP in water samples at relevant concentrations.While methods exist, their widespread implementation for monitoring emerging DBPs like this compound needs to be ensured for effective regulation.
Treatment and Control Information on the effectiveness of various water treatment technologies in removing the DBP or its precursors.Understanding the formation pathways is crucial for developing effective control strategies.

The U.S. Environmental Protection Agency's (EPA) Stage 1 and Stage 2 Disinfectant/Disinfection Byproducts Rules (DBPR) established maximum contaminant levels for total trihalomethanes (TTHM) and five haloacetic acids (HAA5). However, emerging evidence suggests that these regulated DBPs may not be adequate surrogates for the toxicity of unregulated DBPs like this compound. The lack of comprehensive national occurrence data for many emerging DBPs, including iodo-DBPs, is a significant barrier to their inclusion in future regulations like the Unregulated Contaminant Monitoring Rule (UCMR).

Given the complex mixture of DBPs present in drinking water, assessing the risk of a single compound like this compound in isolation is insufficient. Integrated toxicological risk assessment methodologies are being developed to provide a more holistic understanding of the potential health risks.

This process involves a multi-step approach:

Hazard Identification : This step involves identifying the potential adverse health effects associated with exposure to a substance. For this compound, this includes its known cytotoxicity and genotoxicity.

Dose-Response Assessment : This quantitative step establishes the relationship between the dose of a substance and the incidence of adverse effects.

Exposure Assessment : This involves determining the extent of human contact with the substance, including its concentration in drinking water and consumption patterns.

Risk Characterization : This final step integrates the information from the previous three steps to estimate the probability of adverse health effects in the exposed population.

New Approach Methodologies (NAMs) are becoming increasingly important in toxicology. These methods, which include in vitro assays, in silico modeling, and toxicogenomic technologies, aim to provide more human-relevant data and reduce reliance on animal testing. Probabilistic risk assessment methods are also being employed to better characterize the uncertainties inherent in toxicological data and exposure scenarios. These advanced methodologies can help to more accurately assess the risks posed by emerging DBPs and inform the development of evidence-based regulations.

Data Requirements for Regulation of Emerging DBPs

Strategies for Mitigation of this compound Formation in Water Treatment

Controlling the formation of this compound and other DBPs in drinking water is a critical public health objective. Mitigation strategies primarily focus on two key areas: managing the precursor compounds that lead to DBP formation and optimizing the disinfection process itself.

The formation of this compound is dependent on the presence of specific precursor molecules in the source water, which then react with disinfectants. These precursors are often components of natural organic matter (NOM).

Effective precursor control strategies include:

Enhanced Coagulation : This process improves the removal of NOM from raw water before disinfection. By adjusting the pH and coagulant dose, the removal of DBP precursors can be significantly increased.

Source Water Protection : Identifying and managing sources of pollution within a watershed can reduce the initial load of DBP precursors entering the treatment plant. This includes addressing agricultural runoff, wastewater discharges, and other sources of organic nitrogen.

Adsorption : The use of granular activated carbon (GAC) or powdered activated carbon (PAC) can effectively adsorb DBP precursors, thereby reducing their availability to react with disinfectants.

Biological Filtration : Biofiltration processes can degrade and transform NOM, which can impact the subsequent formation of DBPs.

The effectiveness of these strategies can vary depending on the specific characteristics of the source water and the treatment processes employed.

The choice of disinfectant and the conditions under which it is applied play a crucial role in the formation of this compound.

Key optimization strategies include:

Disinfection StrategyEffect on this compound Formation
Chloramination While chloramination can reduce the formation of regulated THMs and HAAs, it has been shown to increase the formation of iodo-DBPs, including iodoacetamides.
Chlorine Dioxide The use of chlorine dioxide as a disinfectant may lead to the formation of its own byproducts, chlorite (B76162) and chlorate, and its impact on iodo-DBP formation requires careful consideration.
Ozonation Ozonation can be effective at inactivating certain pathogens and altering NOM. However, it can also increase the formation potential of some DBPs if not properly controlled. Coupling ozonation with biofiltration has shown promise in reducing the formation potential of a wide range of DBPs.
UV Disinfection Ultraviolet (UV) disinfection does not typically form DBPs on its own. However, a secondary chemical disinfectant is still required to maintain a residual in the distribution system, which can then lead to DBP formation.
Dose and Contact Time Optimization Carefully controlling the disinfectant dose and contact time can help to minimize DBP formation while still ensuring effective microbial inactivation.

The goal of optimizing disinfection is to find a balance between minimizing the risks from both microbial pathogens and disinfection byproducts. This often requires a system-specific approach that considers the unique characteristics of the source water and the existing treatment infrastructure.

Precursor Control Strategies

Advancements in Chemical Biology Applications

Beyond its role as a water contaminant, the chemical reactivity of this compound and related compounds lends itself to applications in chemical biology. Chemical probes are essential tools for identifying and validating new targets for therapeutic interventions, developing new drugs, and creating diagnostic tools.

The reactivity of the acetamide (B32628) functional group, particularly the carbon-halogen bond, allows these molecules to act as alkylating agents. This property can be harnessed to selectively modify biological macromolecules like proteins and peptides. For instance, compounds with similar reactive groups are used to target specific amino acid residues, such as cysteine, enabling the study of protein function and the development of targeted therapies.

Recent advancements in chemical biology have focused on developing novel chemical probes for profiling the molecular contents of biological systems, such as extracellular vesicles. While specific applications of this compound as a chemical probe are not yet widely documented, its chemical structure suggests potential for use in these and other areas of chemical biology research, such as in the development of new analytical tools or as a building block for more complex molecular probes.

Development of Chemical Probes for Cellular Studies

Chemical probes are essential tools for dissecting complex biological processes within living cells. The ideal chemical probe demonstrates high potency, selectivity, and cellular activity, enabling the precise modulation of a specific target. this compound, with its reactive functional groups, presents a scaffold that can be adapted for the creation of such probes. Future research will likely focus on designing and synthesizing this compound derivatives that can selectively label and modulate specific cellular components. This could involve attaching fluorescent dyes or other reporter groups to the this compound molecule, allowing for the visualization and tracking of target molecules within cells. The development of these probes could provide valuable insights into a wide range of cellular functions, from signal transduction to protein trafficking.

Exploration of Covalent Modifiers for Biological Targets

Covalent modifiers are molecules that form a stable, covalent bond with their biological target, often leading to irreversible inhibition. This class of compounds has seen a resurgence in drug discovery, as they can offer advantages in terms of potency, duration of action, and the ability to target challenging proteins. this compound's inherent reactivity makes it a candidate for development as a covalent modifier. Research in this area would involve the rational design of this compound-based compounds that can specifically target and react with a desired biological molecule, such as an enzyme or receptor. A key challenge will be to ensure the selectivity of these modifiers to avoid off-target effects. Successful development of this compound-based covalent modifiers could lead to new therapeutic agents for a variety of diseases.

Methodological Innovations in Environmental and Biomedical Research

The presence and effects of compounds like this compound in various matrices necessitate the continuous development of more advanced analytical techniques.

Detecting and quantifying trace levels of this compound and related disinfection byproducts in complex environmental and biological samples remains a significant challenge. Future research will focus on creating more sensitive and comprehensive analytical methods. This includes the advancement of techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) to achieve lower detection limits and higher specificity. Additionally, the development of non-targeted analysis methods using high-resolution mass spectrometry (HRMS) will be crucial for identifying previously unknown byproducts and transformation products of this compound. These methodological innovations will be vital for accurately assessing human and environmental exposure and for understanding the fate of these compounds.

To fully understand the biological impact of this compound, a holistic approach is required. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for elucidating the mechanisms of action and toxicity of this compound. By simultaneously analyzing changes across multiple molecular levels, researchers can construct detailed molecular networks and identify key pathways perturbed by this compound exposure. For example, proteomics can identify specific protein targets that are covalently modified by this compound, while metabolomics can reveal downstream effects on cellular metabolism. This integrated, multi-omics approach will provide a more complete picture of the compound's biological effects and help to identify potential biomarkers of exposure and effect.

Development of More Sensitive and Comprehensive Analytical Methods

Transdisciplinary Research Needs and Collaborative Initiatives

Addressing the multifaceted challenges associated with this compound requires a departure from traditional, siloed research approaches. The complexity of its formation in drinking water, its potential health effects, and the development of new technologies for its study necessitate collaboration across diverse scientific disciplines. Chemists, toxicologists, engineers, and public health scientists must work together to understand the complete life cycle of this compound, from its creation during water treatment to its ultimate biological consequences. Such transdisciplinary initiatives are essential for developing effective strategies to minimize exposure and mitigate any potential risks associated with this compound and other disinfection byproducts.

Q & A

Q. What are the primary methodologies for detecting bromoiodoacetamide in environmental samples, and how are its cytotoxic mechanisms characterized?

this compound (BIAcAm) is detected using gas chromatography-mass spectrometry (GC/MS) with selected ion monitoring (SIM) for key ions (e.g., m/z 127, 136, 138, 220, 263) and retention time matching . Its cytotoxicity in mammalian cells (e.g., CHO cells) is evaluated via chronic cytotoxicity assays, with %C½ values (concentration causing 50% cell density reduction) calculated using ANOVA. BIAcAm induces cytotoxicity through reactive oxygen species (ROS) accumulation and apoptosis, as demonstrated in HepG-2 cells using flow cytometry and ROS-specific fluorescent probes. Antioxidants like N-acetylcysteine (NAC) can reverse ROS-mediated effects but not apoptosis .

Q. How does this compound’s genotoxic potency compare to other haloacetamides?

The single-cell gel electrophoresis (SCGE) assay quantifies genotoxicity, with BIAcAm exhibiting a potency value of 1.62 × 10⁻⁵ M in CHO cells, ranking it lower than trihaloacetamides (e.g., tribromoacetamide: 6.30 × 10⁻⁶ M) but higher than chlorinated analogs (e.g., dichloroacetamide: non-genotoxic) . Concentration-response curves (Figures 7.17–7.30) show BIAcAm’s intermediate genotoxicity among 13 haloacetamides, highlighting the role of halogen electronegativity in DNA damage .

Q. Under what conditions is this compound formed in drinking water?

BIAcAm forms in chloraminated drinking water with elevated bromide/iodide levels in source waters. It was first identified in 12 U.S. treatment plants, predominantly those using chloramination, where hydrolysis of haloacetonitriles (e.g., bromoiodoacetonitrile) is a proposed precursor pathway . Its occurrence correlates with disinfection practices and natural halogen availability, as shown in GC/MS analyses of raw and finished waters .

Advanced Research Questions

Q. How can researchers resolve contradictions between cytotoxicity and genotoxicity rankings of haloacetamides?

While BIAcAm ranks 5th in cytotoxicity (based on %C½ values) , it ranks 6th in genotoxicity (SCGE potency) . This discrepancy may arise from differing mechanisms: cytotoxicity is ROS/apoptosis-driven, whereas genotoxicity involves direct DNA adduct formation. Advanced studies should integrate multi-endpoint assays (e.g., ROS scavengers, DNA repair inhibitors) and molecular dynamics simulations to dissect structure-activity relationships (SARs) .

Q. What experimental designs are recommended for studying this compound’s formation pathways in water systems?

Simulated disinfection experiments should:

  • Use controlled bromide/iodide ratios (e.g., 0.1–1.0 mg/L) in synthetic waters.
  • Apply chloramination (NH₂Cl: 2–4 mg/L) under varying pH (6–8) and temperature (15–25°C).
  • Monitor precursors (haloacetonitriles) via GC/MS-SIM and compare hydrolysis rates using kinetic modeling .
  • Validate findings with real-world samples from plants using alternative disinfectants (e.g., ozone, chlorine dioxide) .

Q. How should researchers address methodological limitations in ROS and apoptosis assays for this compound?

  • ROS Detection: Use fluorogenic probes (e.g., DCFH-DA) with NAC controls to distinguish ROS-specific effects.
  • Apoptosis Assays: Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays to confirm pathways.
  • Data Interpretation: Account for NAC’s partial reversal of cytotoxicity (ROS-dependent) versus irreversible apoptosis (ROS-independent) .

Q. What statistical approaches are optimal for analyzing concentration-response data in this compound studies?

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/LC₅₀ values.
  • Apply Pearson correlation to assess relationships between cytotoxicity, genotoxicity, and physicochemical properties (e.g., log P, halogen mass) .
  • Validate significance via ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoiodoacetamide
Reactant of Route 2
Bromoiodoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.